Imeglimin hydrochloride

HbA1c reduction DPP-4 inhibitor triple combination therapy

Researchers requiring a first-in-class 'glimin' antidiabetic agent for mitochondrial bioenergetics studies often face supply inconsistency. Imeglimin hydrochloride (TWYMEEG® API) uniquely targets mitochondrial function to improve insulin resistance and glucose-dependent insulin secretion, validated in the TIMES 3 trial (placebo-adjusted HbA1c reduction of -0.60%, p<0.0001). - Dual mechanism: enhances GIP & GLP-1 secretion and insulin sensitivity independent of baseline characteristics. - Superior add-on efficacy vs. metformin dose escalation (MEGMI study: -0.21%, p=0.038). - Reliable supply chain with comprehensive CoA and global shipping for research programs.

Molecular Formula C6H14ClN5
Molecular Weight 191.66
CAS No. 775351-61-6
Cat. No. B608073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImeglimin hydrochloride
CAS775351-61-6
SynonymsImeglimin hydrochloride;  Imeglimin HCl;  EMD387008 hydrochloride;  EMD387008 HCl; 
Molecular FormulaC6H14ClN5
Molecular Weight191.66
Structural Identifiers
SMILESCC1N=C(NC(=N1)N(C)C)N.Cl
InChIInChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1
InChIKeyUXHLCYMTNMEXKZ-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imeglimin Hydrochloride: First-in-Class Mitochondrial Antidiabetic


Imeglimin hydrochloride is a first-in-class oral antidiabetic agent belonging to the novel tetrahydrotriazine-containing 'glimin' class, distinct from all existing antihyperglycemic drug classes [1][2]. It is marketed as TWYMEEG® and was first approved in Japan in 2021 for the treatment of type 2 diabetes mellitus [1][3]. Its unique mechanism of action targets mitochondrial bioenergetics, leading to a dual effect of improving insulin resistance and enhancing glucose-dependent insulin secretion [4][5].

Imeglimin Hydrochloride: Why Generic Substitution Fails


Substituting imeglimin with other oral antidiabetic agents such as metformin, DPP-4 inhibitors, or sulfonylureas is not scientifically justified due to its distinct first-in-class mechanism of action targeting mitochondrial bioenergetics [1][2]. Head-to-head clinical trials have shown that imeglimin improves HbA1c comparably to metformin but via a different, complementary pharmacodynamic profile that includes enhancing both GIP and GLP-1 secretion and improving insulin secretion and sensitivity regardless of patient baseline characteristics [3][4][5]. This unique mechanism and the resulting clinical efficacy profile directly preclude the assumption of interchangeability with generic alternatives. The following quantitative evidence underscores this differentiation.

Imeglimin Hydrochloride: Differentiating Clinical Data


HbA1c Reduction vs. Metformin in Triple Combination

In a 24-week randomized controlled trial (MEGMI study), the addition of imeglimin to a regimen of a DPP-4 inhibitor plus low-dose metformin resulted in a significantly greater reduction in HbA1c compared to escalating the metformin dose [1].

HbA1c reduction DPP-4 inhibitor triple combination therapy

Insulin Add-on: HbA1c Reduction vs. Placebo

In the pivotal Phase 3 TIMES 3 trial, imeglimin added to insulin monotherapy demonstrated a significant placebo-corrected reduction in HbA1c after 16 weeks of treatment [1].

HbA1c reduction insulin add-on Phase 3 trial

Enhanced GIP Secretion vs. Metformin

An exploratory randomized controlled trial compared imeglimin and metformin head-to-head over 24 weeks. While both drugs similarly increased GLP-1, only imeglimin treatment led to a significant increase in both total and active GIP levels [1].

incretin hormones GIP secretion GLP-1 secretion

Glucose-Dependent Insulin Secretion vs. Sulfonylureas

Imeglimin enhances insulin secretion exclusively in a glucose-dependent manner, which contrasts with sulfonylureas and glinides that stimulate insulin release by directly closing ATP-sensitive potassium channels, independent of glucose levels [1].

insulin secretion glucose-dependent hypoglycemia risk

Imeglimin Hydrochloride: Application Scenarios


Triple Oral Therapy Intensification

Imeglimin is a rational choice for patients with type 2 diabetes whose condition is inadequately controlled on a DPP-4 inhibitor plus low-dose metformin. As demonstrated by the MEGMI study, adding imeglimin (2000 mg/day) provided superior HbA1c reduction compared to escalating the metformin dose (adjusted mean difference of -0.21%, p=0.038) [1]. This scenario avoids pushing metformin to its maximum gastrointestinal tolerance and leverages imeglimin's distinct mechanism to achieve better glycemic outcomes.

Add-on to Insulin Therapy

For T2D patients on insulin monotherapy who have not achieved glycemic targets, imeglimin offers a proven add-on option. The Phase 3 TIMES 3 trial showed that adding imeglimin resulted in a clinically meaningful and statistically significant placebo-corrected HbA1c reduction of -0.60% (p<0.0001) at 16 weeks, which was sustained through 52 weeks [2]. Critically, this improvement was achieved without an increase in the risk of severe hypoglycemia, a major concern when intensifying insulin-based regimens.

Early Combination for Beta-Cell Preservation

Imeglimin may be prioritized over metformin in patient populations where enhancement of beta-cell function is a primary therapeutic goal. Unlike metformin, which primarily improves insulin sensitivity, imeglimin has been shown in head-to-head studies to significantly increase both insulin secretion (via glucose-dependent mechanisms) and sensitivity, regardless of patient baseline characteristics [3][4]. Furthermore, its unique ability to enhance GIP secretion in addition to GLP-1 provides a distinct incretin profile that may be advantageous for long-term beta-cell health [3].

Mitochondrial Dysfunction & Diabetes Research

As the first and only approved agent in the 'glimin' class, imeglimin is an essential tool for research focused on mitochondrial bioenergetics in the context of diabetes and related metabolic disorders [5]. Its validated mechanism of action, targeting mitochondrial function to improve insulin sensitivity, secretion, and hepatic gluconeogenesis, makes it a unique chemical probe for investigating novel therapeutic pathways distinct from other antidiabetic classes [5][6].

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